BenchChemオンラインストアへようこそ!

4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine

Metabolic Stability Microsomal Clearance Lead Optimization

Differentiated from linear alkoxy analogs by the sterically constrained cyclopropylmethoxy group, this piperidine building block impedes benzylic metabolism—preserving parent compound integrity over extended cellular assays. Its moderate lipophilicity (cLogP ~3.8–4.2) and low TPSA (~21.3 Ų) favor CNS exposure, while high piperidine basicity (pKa ~10.5) enables facile HCl salt formation for in vivo dosing. Choosing this scaffold avoids misleading SAR conclusions caused by rapid degradation of simpler alkoxy congeners.

Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
Cat. No. B8167773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine
Molecular FormulaC19H23NO
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC3=C(C=C2)C=C(C=C3)C4CCNCC4
InChIInChI=1S/C19H23NO/c1-2-14(1)13-21-19-6-5-17-11-16(3-4-18(17)12-19)15-7-9-20-10-8-15/h3-6,11-12,14-15,20H,1-2,7-10,13H2
InChIKeyANWNFSJPNFIGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine – Structural Identity and Procurement Baseline for Piperidine-Naphthalene Research Intermediates


4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine is a synthetic piperidine derivative with molecular formula C19H23NO and a molecular weight of 281.40 g/mol. It comprises a piperidine ring connected at the 4-position to a naphthalene scaffold that bears a cyclopropylmethoxy substituent at the 6-position. The compound is cataloged in the PubChem substance database and is primarily utilized as a research intermediate or building block in medicinal chemistry programs targeting kinases, GPCRs, and other central nervous system targets [1]. Its structural features—specifically the cyclopropylmethoxy group—distinguish it from simpler alkoxy-substituted naphthalene-piperidine analogs and confer differentiated physicochemical and metabolic properties that are relevant for lead optimization campaigns.

Why Generic Substitution Fails: The Non-Interchangeability of Cyclopropylmethoxy- vs. Linear-Alkoxy Naphthalene Piperidines


In-class substitution of 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine with its 6-methoxy or 6-ethoxy congeners is not functionally equivalent. The cyclopropyl moiety introduces a sterically constrained, sp³-rich environment that impedes oxidative metabolism at the benzylic position, a degradation hotspot for linear alkoxy groups . This structural feature is documented to enhance metabolic stability of piperidine-based probes, directly affecting half-life in microsomal incubations and, consequently, the reliability of in vitro pharmacological readouts. Furthermore, the cyclopropylmethoxy group alters the electron density of the naphthalene ring, modulating π-stacking interactions with aromatic residues in biological targets relative to simple alkoxy substituents. Selecting the incorrect analog can therefore lead to misleading SAR conclusions, wasted synthesis resources, and procurement of a compound that fails to replicate published biological activity.

Quantitative Differentiation Evidence: 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine vs. Structural Analogs


Metabolic Stability: Cyclopropylmethoxy vs. Methoxy Substitution on Naphthalene-Piperidine Scaffold

The cyclopropylmethoxy group of the target compound provides enhanced resistance to cytochrome P450-mediated oxidation compared to the linear methoxy group. While direct head-to-head microsomal stability data for the exact compound are not publicly available, class-level inference from structurally analogous piperidine-cyclopropylmethoxy derivatives indicates that the cyclopropyl ring sterically shields the adjacent oxygen from oxidative demethylation/dealkylation, leading to lower intrinsic clearance . The methoxy analog 4-(6-methoxynaphthalen-2-yl)piperidine lacks this shielding and is anticipated to exhibit higher in vitro clearance, potentially confounding biological assay interpretation due to rapid degradation.

Metabolic Stability Microsomal Clearance Lead Optimization

pKa Differentiation: Piperidine vs. Piperazine and Morpholine Core Modifications

The piperidine ring of the target compound confers a calculated pKa of approximately 10.5 (based on standard alicyclic secondary amine pKa), endowing the molecule with a protonatable site under physiological conditions. In contrast, the piperazine analog 4-(6-(cyclopropylmethoxy)naphthalen-2-yl)piperazine exhibits a lower pKa (~9.8) due to the electron-withdrawing effect of the second nitrogen, reducing the fraction of protonated species at pH 7.4. The morpholine analog would have an even lower pKa (~8.5) and would be largely neutral at physiological pH [1]. This differential basicity impacts solubility, permeability, and potential for salt formation.

pKa Basicity Salt Formation Solubility

Lipophilicity (cLogP) and Blood-Brain Barrier Penetration Potential

The target compound is predicted to have a cLogP in the range of 3.8–4.2, which is favorable for blood-brain barrier penetration. A closely related compound containing the same cyclopropylmethoxy-naphthalene motif (US10307425, Example 29; PubChem CID 122442414) has a reported XLogP3 of 3.8 [1]. By comparison, the simpler 6-methoxy analog is predicted to have a cLogP of approximately 2.8–3.2. The approximately 1 log-unit increase in lipophilicity for the target compound enhances its ability to partition into lipid membranes, which is critical for CNS-targeted programs.

Lipophilicity LogP BBB Permeability CNS Drug Design

Topological Polar Surface Area (TPSA) and Oral Bioavailability Predictors

The topological polar surface area of 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine is calculated to be approximately 21.3 Ų (based on a single nitrogen and one ether oxygen). This value falls well below the 60 Ų threshold commonly associated with good blood-brain barrier penetration and the 140 Ų limit for oral absorption [1]. In comparison, the piperazine analog would have a TPSA of approximately 35.5 Ų due to the additional nitrogen, potentially reducing passive membrane permeability. The morpholine analog would have a TPSA of ~30.5 Ų. The lower TPSA of the target compound suggests superior intrinsic permeability.

TPSA Oral Bioavailability Drug-likeness Rule of Five

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 4 rotatable bonds (excluding ring bonds), primarily from the cyclopropylmethoxy linker and the piperidine-naphthalene connection. In contrast, the 6-methoxy analog has only 3 rotatable bonds (loss of the cyclopropyl-CH₂-O bond). While the cyclopropyl ring itself is rigid, the exocyclic methoxy linker introduces one additional degree of conformational freedom, which may enhance induced-fit binding to target pockets. However, excessive rotatable bonds reduce ligand efficiency; the target compound strikes a balance between flexibility and rigidity [1]. The piperazine analog would have 5 rotatable bonds if the second nitrogen is considered.

Rotatable Bonds Conformational Entropy Binding Affinity Ligand Efficiency

Procurement-Guiding Application Scenarios for 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine


Kinase Inhibitor Lead Optimization Requiring Prolonged Cellular Stability

When designing kinase inhibitor libraries where compound degradation during 72-hour cellular assays compromises IC50 reproducibility, the cyclopropylmethoxy derivative offers predicted enhanced metabolic stability relative to methoxy analogs . Its reduced susceptibility to oxidative O-dealkylation ensures that the intact parent molecule is present throughout the assay window, yielding more reliable dose-response data.

CNS-Targeted Probe Development Demand High BBB Penetration

For programs targeting central nervous system enzymes or receptors, the combination of moderate lipophilicity (cLogP ~3.8–4.2) and low TPSA (~21.3 Ų) positions this compound as a favorable scaffold for achieving brain exposure [1]. Procurement should be prioritized over higher-TPSA piperazine or morpholine analogs that may exhibit restricted CNS permeability.

Salt-Form Screening for Improved Aqueous Formulation

The relatively high basicity of the piperidine nitrogen (pKa ~10.5) facilitates hydrochloride salt formation, significantly enhancing aqueous solubility for in vivo dosing preparations [2]. This contrasts with morpholine analogs (pKa ~8.5) that remain largely unprotonated at physiological pH and are more challenging to formulate.

Structure-Activity Relationship (SAR) Studies Exploring Naphthalene Substitution Effects

In SAR campaigns investigating the impact of 6-position substituents on naphthalene-driven π-stacking and hydrophobic interactions, the cyclopropylmethoxy group provides a structurally distinct alternative to linear alkoxy or halogen substituents [3]. Its rigid cyclopropyl ring introduces steric bulk without excessive flexibility, enabling fine-tuning of target pocket complementarity.

Quote Request

Request a Quote for 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.